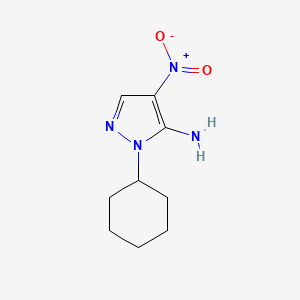

2-Cyclohexyl-4-nitropyrazol-3-amine

Description

Overview of Pyrazole (B372694) Derivatives in Academic Research

Significance of Pyrazole Scaffold in Chemical Science

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation reflects its recurring presence in successful pharmaceutical agents and its ability to interact with a wide array of biological targets. researchgate.net The unique arrangement of its nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like)—allows for diverse intermolecular interactions, which are crucial for molecular recognition processes. globalresearchonline.net

Pyrazoles are aromatic, five-membered heterocyclic compounds with a molecular formula of C₃H₄N₂. globalresearchonline.netwikipedia.orgbritannica.com Their structure offers a stable yet highly versatile framework for chemical modification. globalresearchonline.net This adaptability has led to their incorporation into a multitude of compounds with wide-ranging applications, including agrochemicals like fungicides and herbicides, and materials for polymer chemistry and the food industry. nih.govlifechemicals.com In recent years, eight FDA-approved small molecule protein kinase inhibitors, used in cancer therapy, feature a pyrazole ring, underscoring the scaffold's clinical importance. nih.gov

Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are indispensable in modern chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov These cyclic structures, which include at least one atom other than carbon within their rings, are fundamental to life, forming the core of essential biomolecules. britannica.com Common heteroatoms like nitrogen, oxygen, and sulfur introduce unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which chemists can manipulate to optimize molecular function. nih.govnumberanalytics.com

The widespread importance of heterocycles has driven significant advances in synthetic methodologies, enabling the creation of a vast and diverse chemical space for drug discovery and material science. nih.govresearchgate.net They are central to the development of pharmaceuticals, agrochemicals, and veterinary products, among other applications. researchgate.netijpsr.com

Contextualizing 2-Cyclohexyl-4-nitropyrazol-3-amine as a Functionalized Pyrazole

Structural Classification of this compound

This compound is a highly functionalized pyrazole derivative. Its formal name precisely describes its molecular architecture, which can be broken down as follows:

Pyrazole Core: The foundational structure is a five-membered pyrazole ring.

Substituents and Positions:

2-Cyclohexyl: A bulky, non-aromatic cyclohexyl group is attached to the nitrogen atom at the second position (N2) of the pyrazole ring.

4-Nitro: An electron-withdrawing nitro group (-NO₂) is located at the fourth carbon position (C4). This position is known to be susceptible to electrophilic substitution reactions like nitration on the pyrazole ring. globalresearchonline.netijnrd.org

3-Amine: An electron-donating amino group (-NH₂) is attached to the third carbon position (C3). Aminopyrazoles are a significant class of precursors for synthesizing more complex heterocyclic systems. arkat-usa.org

The combination of these specific substituents on the pyrazole core results in a molecule with a distinct electronic and steric profile.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 226.24 g/mol |

| Structure | Pyrazole ring substituted with cyclohexyl, nitro, and amine groups |

Research Rationale for Investigating this compound

The rationale for investigating a specific molecule like this compound stems from several key areas in chemical research. The presence of both an electron-donating group (amine) and an electron-withdrawing group (nitro) on the aromatic pyrazole ring creates a "push-pull" system, which can lead to interesting electronic properties and reactivity.

Furthermore, aminopyrazoles are highly valued as synthetic intermediates. arkat-usa.org The amino group provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecules, including fused heterocyclic systems with potential biological activities. researchgate.net The synthesis of functionalized pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. wikipedia.orgnih.gov Specifically, aminopyrazoles can be synthesized from reactions involving α,β-unsaturated nitriles or 3-oxo-alkanenitriles with hydrazines. arkat-usa.org

Nitrated pyrazoles are also of significant interest, particularly in the field of energetic materials, due to their high heats of formation and thermal stability. nih.gov While this specific compound is not primarily designed as an energetic material, the study of its synthesis and properties contributes to the broader understanding of nitropyrazole chemistry. semanticscholar.org The investigation into such multi-substituted pyrazoles helps to expand the library of available building blocks for creating novel compounds with tailored properties for applications in medicinal chemistry and materials science. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQICHMKXWYTWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=C(C=N2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249516-65-1 | |

| Record name | 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Cyclohexyl 4 Nitropyrazol 3 Amine

Precursor Synthesis and Derivatization

The traditional synthesis of 2-Cyclohexyl-4-nitropyrazol-3-amine involves a series of sequential reactions to build the functionalized pyrazole (B372694) core. The order of these steps is critical to ensure the correct regiochemistry of the final product.

Synthesis of Pyrazole Ring Systems Relevant to this compound

The foundation of the synthesis is the construction of the pyrazole ring. A common and versatile method for creating pyrazole systems is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com For the synthesis of a precursor to the target molecule, such as a 3-aminopyrazole (B16455), a suitable starting material would be a β-ketonitrile.

A general representation of this reaction is the condensation of a hydrazine with an activated methylene (B1212753) reagent. For instance, the reaction of hydrazine hydrate (B1144303) with various active methylene reagents (AMRs) can lead to a variety of substituted pyrazoles. nih.gov

Table 1: Examples of Pyrazole Synthesis from Hydrazines and Activated Methylene Reagents

| Hydrazine Reactant | Activated Methylene Reagent (AMR) | Resulting Pyrazole Core | Reference |

| Hydrazine Hydrate | Ethyl Cyanoacetate | 3-Amino-5-hydroxypyrazole | nih.gov |

| Methylhydrazine | Malononitrile (B47326) | 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | nih.gov |

| Phenylhydrazine | Acetylacetone | 1,3,5-Trimethyl-1-phenyl-1H-pyrazole | youtube.com |

Regioselective N-Alkylation with Cyclohexyl Moiety

The introduction of the cyclohexyl group onto one of the pyrazole nitrogen atoms presents a challenge in regioselectivity. For an NH-pyrazole, alkylation can occur at either the N1 or N2 position. The regioselectivity of this reaction is influenced by the steric hindrance of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions.

While specific examples detailing the N-alkylation with a cyclohexyl group for this particular pyrazole are not abundant in the provided search results, general principles of pyrazole N-alkylation can be applied. Engineered enzymes have shown high regioselectivity in the N-alkylation of pyrazoles with simple haloalkanes, achieving >99% regioselectivity. nih.gov In classical organic synthesis, the reaction of a pyrazole with an alkyl halide in the presence of a base is a common method. The choice of base and solvent can influence the ratio of N1 to N2 alkylated products. For instance, the reaction of active methylene reagents with phenylisothiocyanate and subsequent treatment with methyl iodide and a substituted hydrazine can lead to a single N1-substituted pyrazole derivative. nih.gov

Amination at Pyrazole-3-position

Direct amination at the C3 position of a pre-formed pyrazole ring can be challenging. A more common strategy is to construct the pyrazole ring with the amino group already in place or from a precursor that can be readily converted to an amino group. As mentioned in section 2.1.1, using starting materials like β-ketonitriles in condensation with hydrazines can yield 3-aminopyrazoles. nih.gov

Another approach involves the Hofmann rearrangement of pyrazolecarboxamides. This method has been used to prepare 5-amino-3,4-dinitropyrazole from the corresponding dinitropyrazolecarboxamide. researchgate.net This suggests that if a 2-cyclohexyl-4-nitropyrazole-3-carboxamide could be synthesized, a subsequent Hofmann rearrangement could potentially yield the desired 3-amine.

Advanced Synthetic Approaches

Modern synthetic methods offer alternative routes to functionalized pyrazoles, which can provide improved efficiency and selectivity.

Transition-Metal Catalyzed Routes for Pyrazole Derivatization

Transition-metal catalyzed reactions, particularly C-H functionalization, have emerged as powerful tools for the derivatization of pyrazoles. researchgate.netnih.govrsc.org These methods avoid the need for pre-functionalized starting materials, offering a more direct route to substituted pyrazoles. While the provided search results focus more on C-C and C-heteroatom bond formation for arylation and similar modifications, the principles could potentially be adapted for the synthesis of the target molecule. researchgate.netnih.govrsc.org

For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Although this specific example leads to aryl-substituted pyrazoles, it demonstrates the potential of multi-component reactions in constructing the pyrazole core.

Furthermore, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. organic-chemistry.org While not directly applicable to the synthesis of this compound, these advanced methods highlight the ongoing development in pyrazole synthesis that could lead to more efficient pathways in the future.

One-Pot Multicomponent Reactions for this compound Synthesis

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like substituted pyrazoles from simple precursors in a single step. nih.govnih.gov These reactions are highly valued in organic synthesis as they can reduce the number of purification steps, saving time and resources. organic-chemistry.org

A hypothetical one-pot synthesis for this compound could involve the condensation of three key components. A general strategy for synthesizing 5-aminopyrazoles involves the reaction of a hydrazine, a β-ketonitrile, and an aldehyde. nih.gov For the target molecule, a plausible three-component reaction would involve cyclohexylhydrazine, a nitro-substituted β-ketonitrile, and an appropriate third component.

Another potential MCR strategy involves the reaction of aldehydes, malononitrile, and hydrazines. nih.gov To obtain the desired 4-nitro substitution, a nitro-containing starting material would be necessary. For instance, a one-pot reaction could theoretically be designed using cyclohexylhydrazine, a nitro-substituted active methylene compound, and a suitable cyclizing agent. The synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazines is a well-established method. nih.gov In an MCR format, these 1,3-dicarbonyls can be generated in situ. nih.gov

While a specific one-pot protocol for this compound is not documented, the versatility of MCRs in pyrazole synthesis suggests its feasibility. The table below outlines a potential, though currently hypothetical, multicomponent reaction pathway.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Cyclohexylhydrazine | Nitroacetonitrile | Orthoformate derivative | Acid or base catalysis | This compound |

This approach, common for building substituted pyrazole rings, would require optimization of catalysts and reaction conditions to achieve the desired regioselectivity and yield.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govfrontiersin.org These principles focus on the use of non-toxic solvents, renewable energy sources, and recyclable catalysts. nih.gov

For the synthesis of this compound, several green strategies could be employed:

Green Solvents: Traditional pyrazole syntheses often use volatile organic solvents. A greener approach would involve using water, ethanol, or ionic liquids. frontiersin.orgguidechem.com Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. researchgate.net

Catalyst-Free or Green Catalysts: Some pyrazole syntheses can be performed under solvent-free conditions or with the use of biodegradable catalysts. nih.govresearchgate.net For example, the use of a recyclable catalyst like nano SiO2 has been reported for the synthesis of pyranopyrazole derivatives. researchgate.net The use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions has been reported for the synthesis of N-nitroso compounds, which could be a potential green alternative for certain reaction steps if applicable. rsc.org

Alternative Energy Sources: Microwave and ultrasound irradiation are energy-efficient techniques that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. guidechem.comresearchgate.net

Characterization Techniques for Synthetic Products

The unambiguous identification of a newly synthesized compound is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for the structural elucidation of organic molecules like this compound.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of organic compounds. For this compound, the expected NMR signals can be predicted based on data from structurally similar compounds. researchgate.netspectrabase.comspectrabase.com

¹H NMR: The spectrum would likely show characteristic signals for the cyclohexyl protons, typically in the upfield region (δ 1.0-2.0 ppm). The methine proton of the cyclohexyl group attached to the pyrazole nitrogen would appear as a distinct multiplet. The pyrazole ring proton at the C5 position would likely appear as a singlet in the aromatic region. The protons of the amino group would be observed as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The spectrum would show signals for the six carbons of the cyclohexyl ring. The pyrazole ring carbons would have distinct chemical shifts, with the carbon bearing the nitro group (C4) being significantly deshielded.

Table 2: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shifts (δ ppm) |

| ¹H NMR | ~7.5-8.5 (s, 1H, pyrazole-H5), ~4.5-5.5 (br s, 2H, -NH₂), ~3.8-4.2 (m, 1H, cyclohexyl-CH), ~1.0-2.2 (m, 10H, cyclohexyl-CH₂) |

| ¹³C NMR | ~150-160 (C3), ~135-145 (C4), ~125-135 (C5), ~55-65 (cyclohexyl-C1), ~24-34 (cyclohexyl carbons) |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group, the cyclohexyl group, and other characteristic cleavages of the pyrazole ring. researchgate.netrsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z values |

| ESI-MS | [M+H]⁺ corresponding to the molecular formula C₁₁H₁₅N₅O₂ |

X-ray Crystallography for Structural Elucidation

For this compound, obtaining a single crystal suitable for X-ray diffraction would confirm its structure unambiguously. The analysis would reveal the planarity of the pyrazole ring and the orientation of the cyclohexyl, nitro, and amino substituents. nih.gov The crystal structure of 4-nitropyrazole itself has been determined and shows a triclinic crystal system. researchgate.net The crystallographic data for related aminopyrazole derivatives have also been reported, providing insights into their molecular geometry and intermolecular interactions. nih.govnih.gov

The process involves growing a high-quality crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions can be determined. youtube.com This would provide definitive proof of the connectivity and stereochemistry of this compound.

Reactivity and Reaction Mechanisms of 2 Cyclohexyl 4 Nitropyrazol 3 Amine

Electronic Effects on Pyrazole (B372694) Ring Reactivity

The introduction of nitro groups is a known strategy to increase the density and thermal stability of pyrazole-based energetic compounds. nih.govacs.org While the pyrazole ring system is generally stable, the strong electron-withdrawing nature of the nitro group alters the aromaticity. Studies on nitro-substituted benzene, imidazole (B134444), and pyrazole systems show that while benzene's aromaticity is only weakly influenced by a single nitro substituent, more pronounced changes are observed in nitro-substituted imidazole and pyrazole systems. scispace.com

Table 1: Electronic Influence of Substituents on the Pyrazole Ring

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Nitro (-NO₂) | C4 | Strong electron-withdrawal (-I, -M) | Deactivates the ring towards electrophilic attack; directs nucleophilic attack. |

| Amino (-NH₂) | C3 | Strong electron-donation (+I, +M) | Activates the ring towards electrophilic attack; counteracts the nitro group's effect. |

| Cyclohexyl | N2 | Weak electron-donation (+I) | Minor activation of the ring through inductive effect. |

This table is generated based on established principles of organic chemistry and data from sources discussing substituent effects on aromatic rings. scispace.comnih.gov

In contrast to the nitro group, the amino group (-NH₂) at the C3 position is a strong electron-donating group, acting through both inductive and resonance effects (+I, +M). This group increases the electron density of the pyrazole ring, thereby activating it towards electrophilic substitution. Research on disubstituted pyrazoles indicates that electron-donating substituents preferentially occupy the C3 position. nih.gov The activating effect of the amino group directly opposes the deactivating effect of the nitro group, creating a "push-pull" electronic environment within the molecule.

Nucleophilic and Electrophilic Pathways

The combination of electron-donating and electron-withdrawing groups opens up several potential reaction pathways for 2-Cyclohexyl-4-nitropyrazol-3-amine, involving each of the functional groups.

The most characteristic reaction of an aromatic nitro group is its reduction to a primary amine. This transformation is a cornerstone of synthetic chemistry, providing a route to amino-heterocycles. The reduction of nitropyrazoles to their corresponding aminopyrazoles has been documented. researchgate.net This conversion can be achieved using various reducing agents, such as metals (e.g., tin, iron, or zinc) in acidic media or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). wordpress.com Given the presence of other functional groups, chemoselective reduction methods might be necessary to avoid unwanted side reactions.

The 3-amino group confers nucleophilic character to the molecule. It can participate in a wide range of reactions typical of aromatic amines. Based on the known reactivity of analogous aminopyrazoles, several transformations are possible. sigmaaldrich.com For instance, 3-amino-5-phenylpyrazole is known to react with various electrophiles to form a diverse array of products. sigmaaldrich.com

Potential reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates. sigmaaldrich.com

Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups on other heterocyclic systems, as seen in the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives. nih.gov

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyrazolediazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

Table 2: Representative Reactions of the Pyrazole-3-amino Group

| Reagent | Product Type | General Reaction |

| Acyl Chloride (R-COCl) | Amide | R-NH₂ → R-NH-COR |

| Isocyanate (R-NCO) | Urea | R-NH₂ → R-NH-CO-NHR |

| Nitrous Acid (HNO₂) | Diazonium Salt | R-NH₂ → R-N₂⁺Cl⁻ |

| β-Diketones | Fused Pyrimidines | Condensation/Cyclization |

This table is based on known reactions of aminopyrazoles. sigmaaldrich.comnih.gov

The cyclohexyl group is a saturated aliphatic ring and is generally the most chemically inert part of the molecule under typical electrophilic or nucleophilic aromatic substitution conditions. Its C-H bonds are strong and unreactive compared to the functional groups on the pyrazole ring.

However, under specific and often harsh reaction conditions, the cyclohexyl group can undergo transformations. These reactions are generally less selective and may not be compatible with the sensitive functional groups on the pyrazole ring. Potential, though less common, reactions include:

Free-Radical Halogenation: Reaction with halogens under UV light can lead to substitution on the cyclohexyl ring, but this typically results in a mixture of products.

Oxidation/Dehydrogenation: Strong oxidizing agents or specific catalytic processes, such as those involving benzoyl peroxide, can potentially oxidize the cyclohexyl ring to a cyclohexenyl or even a phenyl group, though this is a specialized transformation. researchgate.net

Alkylation: The alkylation of aromatic compounds like guaiacol (B22219) with cyclohexene (B86901) (a precursor to the cyclohexyl group) is used in industrial processes, indicating the types of C-C bond-forming reactions the moiety can be derived from. researchgate.net

Derivatization Reactions of this compound

The synthetic utility of this compound would largely depend on the selective modification of its key functional groups: the exocyclic amine, the cyclohexyl ring, and the nitro group.

Functionalization of the Pyrazole-3-amine Nitrogen

The primary amino group at the C3 position of the pyrazole ring is expected to be a key site for derivatization. Generally, aromatic amines can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization. In the context of related pyrazole structures, the nucleophilicity of this amino group would allow for the introduction of a variety of substituents, potentially leading to the synthesis of novel compounds with diverse properties. However, specific studies detailing these transformations for this compound are not currently published.

Modifications of the Cyclohexyl Substituent

The cyclohexyl group attached to the pyrazole nitrogen is another potential site for chemical modification. Reactions targeting this saturated carbocyclic ring, such as free-radical halogenation followed by nucleophilic substitution, could introduce new functional groups. The conformational flexibility of the cyclohexyl ring could also influence the reactivity and stereochemical outcomes of such reactions. Research on analogous N-cycloalkyl-substituted pyrazoles could provide insights into the feasibility of these transformations, but direct experimental data for this compound is lacking.

Transformations of the Nitro Group

The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. A key transformation of the nitro group is its reduction to an amino group, which would yield a diamine derivative. This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The resulting amine could then be further functionalized. Other potential reactions of the nitro group include nucleophilic aromatic substitution, where a suitable nucleophile displaces the nitro group, although the electron-rich nature of the pyrazole ring might disfavor this pathway. Once again, specific literature detailing these reactions for this compound is not available.

While general principles of organic chemistry suggest various potential reactions for this compound, the absence of specific experimental data in the public domain prevents a detailed discussion of its reactivity and reaction mechanisms. Further research is required to elucidate the chemical behavior of this compound and unlock its potential in synthetic applications.

Coordination Chemistry of 2 Cyclohexyl 4 Nitropyrazol 3 Amine As a Ligand

Ligand Properties of Pyrazol-3-amines

Pyrazol-3-amines are a fascinating class of heterocyclic compounds that have garnered significant interest in coordination chemistry due to their versatile binding capabilities. Their utility as ligands is rooted in the presence of multiple potential donor atoms and the aromatic nature of the pyrazole (B372694) ring.

Coordination Modes of Pyrazole-Derived Ligands

Pyrazole and its derivatives are known to exhibit a variety of coordination modes, making them highly adaptable ligands for a wide range of metal ions. nih.gov The specific mode of coordination is often influenced by the substitution pattern on the pyrazole ring, the nature of the metal center, and the reaction conditions.

Common coordination modes for pyrazole-based ligands include:

Monodentate Coordination: In the most straightforward scenario, the pyrazole ligand binds to a metal center through one of its pyridine-like nitrogen atoms (N2). This is frequently observed in simple pyrazole complexes.

Bidentate Chelation: Many functionalized pyrazoles can act as bidentate ligands, forming a stable chelate ring with the metal ion. In the case of 3-aminopyrazoles, this typically involves coordination through the N2 nitrogen of the pyrazole ring and the nitrogen atom of the exocyclic amino group at the C3 position. This mode of coordination, however, can be influenced by steric and electronic factors.

Bridging Coordination: Pyrazolate anions, formed upon deprotonation of the pyrazole N1-H, are excellent bridging ligands, linking two or more metal centers. This can lead to the formation of polynuclear complexes with interesting magnetic and structural properties.

The coordination behavior of aminopyrazoles can be complex. For instance, while the formation of a four-membered ring through chelation with the same metal ion is generally disfavored due to ring strain, polymeric structures can emerge where the ligand bridges different metal centers. Furthermore, tautomerism in 3-aminopyrazole (B16455) can lead to different coordination behaviors, as exemplified by a copper(II) complex where two 3-aminopyrazole ligands coordinate through the N1 atom and two others via the N2 atom. nih.gov

Donor Atom Characteristics of 2-Cyclohexyl-4-nitropyrazol-3-amine

The donor characteristics of this compound are determined by a combination of electronic and steric effects from its substituents.

Electronic Effects:

Amino Group (-NH₂): The amino group at the C3 position is an electron-donating group, which increases the electron density on the adjacent pyrazole ring and enhances the donor capacity of the N2 nitrogen. It also provides a primary amine nitrogen atom as a potential coordination site.

Nitro Group (-NO₂): The nitro group at the C4 position is a strong electron-withdrawing group. This has a significant impact on the electronic distribution within the pyrazole ring. The electron-withdrawing nature of the nitro group generally decreases the basicity of the pyrazole nitrogens, potentially weakening their donor strength. However, 4-nitro-substituted pyrazoles have been noted for forming stable coordination complexes.

Cyclohexyl Group (-C₆H₁₁): The cyclohexyl group attached to the N2 position is primarily an electron-donating group through an inductive effect, which would slightly increase the basicity of the pyrazole ring nitrogens.

Steric Effects:

The cyclohexyl group is sterically bulky. Its presence at the N2 position would likely hinder coordination at this site, potentially favoring coordination through the N1 nitrogen and the exocyclic amino group in a bidentate fashion, or leading to monodentate coordination through the amino group alone. Studies on sterically hindered pyrazole ligands have shown that bulky substituents can significantly influence the stability and even the resulting geometry of the metal complexes. consensus.app

The interplay of these electronic and steric factors suggests that this compound is a versatile ligand with multiple potential coordination sites. The predominant coordination mode will likely depend on the specific metal ion and reaction conditions.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not documented, general methods for the synthesis of transition metal complexes with substituted pyrazoles are well-established.

Formation of Complexes with Transition Metals

The synthesis of metal complexes with pyrazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

A general procedure would involve:

Dissolving the this compound ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. bohrium.comresearchgate.net

Adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, palladium, etc.) to the ligand solution, often in a specific molar ratio (e.g., 1:1 or 1:2 metal to ligand). bohrium.com

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. jocpr.com

The resulting metal complex, if it precipitates, can be isolated by filtration, washed with the solvent, and dried. If the complex remains in solution, crystallization can be induced by slow evaporation of the solvent or by the addition of a less-polar co-solvent.

The table below summarizes representative examples of transition metal complexes formed with analogous aminopyrazole and nitropyrazole ligands.

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

| 3(5)-aminopyrazole | Co(II), Ni(II), Cu(II) | [M(L)₂Cl₂] | |

| 3-amino-4-ethoxycarbonylpyrazole | Co(II), Ni(II) | [M(L)₄Br₂]·2H₂O | researchgate.net |

| 3-amino-4-ethoxycarbonylpyrazole | Cu(II) | [Cu(L)₂Br₂] | researchgate.net |

| 4-Nitro-1H-pyrazole | Zn(II) | Metal-Organic Chains | |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | {[M(Hapt)₂]·nH₂O}n | mdpi.com |

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

For complexes of pyrazole derivatives, X-ray diffraction has been instrumental in:

Confirming the coordination mode of the ligand (monodentate, bidentate, bridging).

Determining the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar). For instance, complexes of 3-methylpyrazole (B28129) with Cu(II) and Co(II) were found to have octahedral geometries, while the Pd(II) and Zn(II) complexes were square planar and tetrahedral, respectively. researchgate.net

Analyzing intermolecular interactions , such as hydrogen bonding, which can play a crucial role in the formation of supramolecular architectures. In complexes with an available N-H group, both intermolecular and intramolecular hydrogen bonding are commonly observed. nih.gov

The table below presents selected crystallographic data for metal complexes with related pyrazole ligands, illustrating the types of structural information that can be obtained.

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Cu(3-aminopyrazole)₄(NO₃)₂] | Monoclinic | P2₁/c | Elongated octahedral geometry due to Jahn-Teller effect; two ligands coordinate via N1, two via N2. | nih.gov |

| [Co(3-aminopyrazole)₂Cl₂] | - | - | Proposed polymeric octahedral structure. | |

| [Pd(3-(diphenylphosphinomethyl)pyrazole)Cl₂] | Monoclinic | P2₁/c | Slightly distorted square planar geometry; features both inter- and intramolecular hydrogen bonding. | nih.gov |

| [ZnCl₂(N-(2-pyridyl)-3,5-dicyclohexylpyrazole)] | Monoclinic | P2₁/n | Mononuclear complex with π-stacking disallowed by bulky cyclohexyl rings. | consensus.app |

Catalytic Applications of this compound Metal Complexes

While there is no specific information on the catalytic use of metal complexes derived from this compound, the broader family of pyrazole-based metal complexes has demonstrated significant utility in various catalytic transformations. nih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the resulting complex.

Potential catalytic applications for metal complexes of this compound can be inferred from studies on analogous systems:

Oxidation Reactions: Copper complexes with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.commdpi.com The catalytic activity is influenced by the nature of the ligand, the counter-ion of the copper salt, and the solvent. mdpi.com Copper(II) complexes with substituted pyrazoles have also been investigated as mimics for superoxide (B77818) dismutase (SOD) and catalase (CAT) enzymes. nih.gov

Cross-Coupling Reactions: Palladium complexes containing pyrazole-based ligands, including remote N-heterocyclic carbene (rNHC) ligands derived from pyrazoles, have been successfully employed as catalysts in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. acs.orgacs.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Hydrogenation Reactions: Ruthenium complexes with protic pyrazole ligands have been utilized in the transfer hydrogenation of nitriles. nih.gov Chiral-at-metal iridium(III) complexes, in the presence of protic pyrazoles, have shown catalytic activity in the asymmetric transfer hydrogenation of ketones. nih.gov

Polymerization and Oligomerization: Nickel and palladium complexes with imine-based nitrogen donor ligands, which can be analogous to the coordination environment provided by aminopyrazoles, have been shown to catalyze the polymerization of norbornene and the dimerization or oligomerization of ethylene. bohrium.com

The combination of a sterically demanding cyclohexyl group and an electron-withdrawing nitro group in this compound could lead to metal complexes with unique catalytic properties, potentially influencing selectivity and stability in the aforementioned reactions. Further research is required to explore these possibilities.

Computational Chemistry and Molecular Modeling Studies of 2 Cyclohexyl 4 Nitropyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic properties and geometric structure of molecules. For a novel compound like 2-Cyclohexyl-4-nitropyrazol-3-amine, these calculations would provide invaluable insights.

Electronic Structure and Reactivity Descriptors

Once the stable conformers are identified, DFT calculations would be used to elucidate the electronic structure of this compound. This would involve analyzing the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Important parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This would highlight the electron-rich areas, likely around the nitro group and the amine, and the electron-poor areas, which are susceptible to nucleophilic attack.

A hypothetical table of calculated electronic properties is presented below to illustrate the type of data that would be generated.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

Regioselectivity and Stability Predictions in Derivatization

Computational studies would also be instrumental in predicting the outcomes of chemical reactions involving this compound. By modeling the transition states of potential reactions, researchers could determine the most likely sites for chemical modification (regioselectivity). For instance, calculations could predict whether an electrophilic attack is more likely to occur at the amine group or the pyrazole (B372694) ring. Furthermore, the stability of various potential derivatives could be assessed by calculating their heats of formation and other thermodynamic properties. This would be invaluable for guiding synthetic efforts to create new molecules with desired properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Structure-Activity Relationship (SAR) and Ligand-Based Design Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR analysis involves systematically evaluating how the constituent parts—the pyrazole core, the 2-cyclohexyl group, the 3-amino group, and the 4-nitro group—contribute to its putative biological effects. Ligand-based design, which relies on knowledge of molecules that bind to a biological target, can be a powerful approach when the target's three-dimensional structure is unknown.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component in numerous compounds with a wide range of pharmacological activities, particularly as kinase inhibitors. nih.govfrontiersin.org The substituents on this ring are critical for modulating potency and selectivity. The 3-amino group is a common feature in many kinase inhibitors, often acting as a crucial hydrogen bond donor to the hinge region of the kinase ATP-binding site. The 4-nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring, which can impact binding affinity. nih.gov The 2-cyclohexyl group is a bulky, lipophilic substituent that will occupy a specific region of the binding pocket, and its size and conformation can be critical for achieving high affinity and selectivity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. A pharmacophore model for a target that binds pyrazole derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on published pharmacophore models for kinase inhibitors, we can hypothesize a model for a target interacting with this compound. acs.orgacs.orgnih.gov

Hypothetical Pharmacophore Features:

Hydrogen Bond Donor: The 3-amino group is a prime candidate for a hydrogen bond donor feature, interacting with a hydrogen bond acceptor on the target protein, such as a backbone carbonyl in a kinase hinge region.

Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Hydrophobic/Alicyclic Region: The cyclohexyl group at the N2 position would fit into a hydrophobic pocket of the binding site. The size and shape of this pocket would determine the optimal cycloalkyl substituent.

Aromatic/Negative Ionizable Feature: While the pyrazole ring itself is aromatic, the electron-withdrawing nitro group would create a region of negative electrostatic potential, which could be a key interaction point.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction |

| Hydrogen Bond Donor | 3-Amino Group (-NH2) | Interaction with protein backbone (e.g., kinase hinge region) |

| Hydrogen Bond Acceptor | Pyrazole Nitrogens, Nitro Group Oxygens | Interaction with hydrogen bond donors on the protein |

| Hydrophobic Region | Cyclohexyl Group | Van der Waals interactions within a hydrophobic pocket |

| Negative Electrostatic Potential | 4-Nitro Group (-NO2) | Interaction with positively charged or electropositive regions |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

While a specific QSAR study for this compound is not available, we can infer potential relationships from studies on other pyrazole derivatives. tandfonline.comresearchgate.netnih.govcrpsonline.com For instance, in many kinase inhibitor series, the following trends are observed:

Steric Factors: The size and shape of the substituent at the N-position of the pyrazole are often critical. A QSAR model might use a descriptor like the Sterimol parameter to quantify the steric bulk of the cyclohexyl group. Studies have shown that for some targets, a cyclobutyl or cyclopentyl group is optimal, suggesting that the size of the hydrophobic pocket is constrained. nih.gov

Electronic Factors: The electronic nature of substituents on the pyrazole ring can be described by parameters like the Hammett constant. A nitro group has a strong electron-withdrawing effect, which can be quantified and correlated with activity.

A hypothetical QSAR equation for a series of N-substituted 4-nitropyrazol-3-amines might look like this:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Steric_Bulk)² + c₃(Electronic_Parameter)

This equation suggests that activity (pIC₅₀) increases with a certain level of lipophilicity but decreases if the N-substituent becomes too bulky. The electronic contribution of the nitro group would also be a significant factor.

| Descriptor | Moiety | Predicted Influence on Activity | Rationale from Analogous Studies |

| LogP (Hydrophobicity) | Cyclohexyl group | Positive correlation up to an optimal point | Increased membrane permeability and hydrophobic interactions. |

| Steric Bulk (e.g., Molar Refractivity) | Cyclohexyl group | Parabolic relationship (optimal size) | The binding pocket has a finite size; excessively large groups can cause steric clashes. |

| Electronic Effects (e.g., Hammett Constant) | Nitro group | Positive or negative, depending on the target | Influences the pKa of the amino group and the overall electron density of the pyrazole ring, affecting binding interactions. |

| Hydrogen Bonding Capacity | Amino group | Positive correlation | Essential for anchoring the molecule in the binding site of many targets like kinases. |

Based on the insights from hypothetical SAR, pharmacophore modeling, and QSAR studies, we can propose rational designs for derivatives of this compound to probe for improved activity or to investigate the SAR of the scaffold. mdpi.comnih.gov

Modifications to the Cyclohexyl Group:

Varying Ring Size: Synthesizing analogs with cyclopropyl, cyclobutyl, and cyclopentyl groups at the N2 position could determine the optimal size of the hydrophobic substituent for a given target. nih.gov

Introducing Polar Groups: Adding a hydroxyl or methoxy (B1213986) group to the cyclohexyl ring could explore potential hydrogen bonding interactions in the hydrophobic pocket and improve solubility.

Modifications to the 4-Nitro Group:

Replacement with Other Electron-Withdrawing Groups: Substituting the nitro group with cyano (-CN) or trifluoromethyl (-CF₃) groups would maintain the electron-withdrawing nature while altering the size and hydrogen bonding capacity.

Replacement with Hydrogen Bond Donors/Acceptors: Replacing the nitro group with a sulfonamide (-SO₂NH₂) or a small amide (-CONH₂) could introduce new hydrogen bonding interactions.

Modifications to the 3-Amino Group:

Acylation or Alkylation: While the primary amine is often crucial, small alkyl groups (e.g., methyl) or an acetyl group could be added to probe the space around the hinge-binding region.

| Proposed Derivative Scaffold | Rationale for Design | Intended Improvement/Investigation |

| 2-(Cyclopentyl/Cyclobutyl)-4-nitropyrazol-3-amine | Explore optimal size of the hydrophobic substituent. | Potentially increased binding affinity if the pocket is smaller. |

| 2-(4-Hydroxycyclohexyl)-4-nitropyrazol-3-amine | Introduce a hydrogen bond donor in the hydrophobic pocket. | Increased affinity and improved solubility. |

| 2-Cyclohexyl-4-cyanopyrazol-3-amine | Modulate electronic properties and size of the C4 substituent. | Investigate the importance of the nitro group's specific properties. |

| N-(2-Cyclohexyl-4-nitropyrazol-3-yl)acetamide | Block the hydrogen bond donor capability of the amino group. | Confirm the role of the 3-amino group as a hydrogen bond donor. |

Exploration of Biological Activities of 2 Cyclohexyl 4 Nitropyrazol 3 Amine and Its Derivatives in Vitro Focus

Enzymatic Inhibition Studies (In Vitro)

The ability of pyrazole (B372694) derivatives to inhibit various enzymes is a key area of research, with implications for treating a range of diseases, including inflammatory conditions and cancer.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, and their inhibition is a major strategy for anti-inflammatory therapies. Research into pyrazole derivatives has revealed their potential as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. While no specific data exists for 2-Cyclohexyl-4-nitropyrazol-3-amine, studies on other pyrazole-containing compounds demonstrate significant inhibitory activity.

For instance, a series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been shown to be selective COX-2 inhibitors. biointerfaceresearch.com Compound 5n from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a COX-2 IC50 value of 0.07 µM with a high selectivity index of 508.6. biointerfaceresearch.com This high potency and selectivity underscore the potential of the pyrazole scaffold in designing effective anti-inflammatory agents.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 5a | 0.23 | 141.7 |

| 5b | 0.19 | 178.4 |

| 5c | 0.15 | 230.0 |

| 5e | 0.11 | 323.6 |

| 5f | 0.09 | 416.7 |

| 5h | 0.39 | 42.3 |

| 5n | 0.07 | 508.6 |

| Celecoxib | 0.05 | >200 |

| Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives. biointerfaceresearch.com |

Kinase Inhibition (e.g., Casein Kinase 1δ/ε, PI3 Kinase, EGFR, JNK2/3)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer and other diseases. Pyrazole derivatives have emerged as a promising class of kinase inhibitors. While specific data for this compound is not available, research on other pyrazole-based compounds highlights their potential in this area.

One study focused on phenylpyrazolopyrimidine derivatives as tyrosine kinase inhibitors. Compound 10 from this series, a 4-chlorophenyl carbonyl substituted 3-phenylpyrazolopyrimidine, showed modest inhibitory activity against c-Src (IC50 = 60.4 µM), Btk (IC50 = 90.5 µM), and Lck (IC50 = 110 µM). nih.gov It did not, however, show activity against other kinases like Abl1, Akt1, Alk, Braf, Cdk2, and PKCa. nih.gov Another study on 3-amino-1H-pyrazole-based inhibitors revealed that small modifications to the pyrazole ring significantly affected their selectivity. mdpi.com

Thieno[2,3-c]pyrazole derivatives have also been investigated for their kinase inhibitory potential. One such derivative, Tpz-1, was found to reduce the phosphorylation of p38, CREB, Akt, and STAT3 kinases, while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases. mdpi.com

Table 2: Kinase Inhibitory Profile of a Phenylpyrazolopyrimidine Derivative (Compound 10)

| Kinase | IC50 (µM) |

| c-Src | 60.4 |

| Btk | 90.5 |

| Lck | 110 |

| Abl1 | > 200 |

| Akt1 | > 200 |

| Alk | > 200 |

| Braf | > 200 |

| Cdk2 | > 200 |

| PKCa | > 200 |

| Data based on a study of a 4-chlorophenyl carbonyl substituted 3-phenylpyrazolopyrimidine. nih.gov |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme, making it an attractive target for the development of new antibacterial agents. Pyrazole derivatives have demonstrated the ability to inhibit this enzyme. Although there is no specific data for this compound, studies on pyrano[2,3-c] pyrazole derivatives have shown considerable binding energy towards the active site of S. aureus DNA gyrase B. biointerfaceresearch.com For instance, compounds 5c and 5b from this series were identified as having significant potential as DNA gyrase inhibitors. biointerfaceresearch.com

Antimicrobial Activity (In Vitro)

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been a focal point of such research, demonstrating efficacy against a range of bacteria and fungi.

Antibacterial Efficacy Against Specific Strains

While specific data for this compound is lacking, a study on the related compound 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione (3 ) and its copper(II) complex (Cu-3 ) provides valuable insights. The copper complex, in particular, showed moderate activity against Gram-positive bacteria. nih.gov

Another study on pyrano[2,3-c] pyrazole derivatives revealed that compound 5c had the best potential against all tested strains, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 50 µg/mL. biointerfaceresearch.com The lowest MIC was observed against Klebsiella pneumoniae. biointerfaceresearch.com

Table 3: In Vitro Antibacterial Activity of a 1,2,4-Triazolin-5-thione Derivative and its Copper Complex

| Microorganism | Compound 3 MIC (µg/mL) | Compound Cu-3 MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | ≥ 1000 | 250 |

| Staphylococcus epidermidis ATCC 12228 | ≥ 1000 | 500 |

| Micrococcus luteus ATCC 10240 | ≥ 1000 | 250 |

| Bordetella bronchiseptica ATCC 4617 | 500 | 500 |

| Escherichia coli ATCC 25922 | ≥ 1000 | ≥ 1000 |

| Pseudomonas aeruginosa ATCC 27853 | ≥ 1000 | ≥ 1000 |

| Data from a study on 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and its copper(II) complex. nih.gov |

Antifungal Efficacy Against Specific Strains

The antifungal potential of pyrazole derivatives is also an active area of investigation. The aforementioned study on 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione (3 ) and its copper(II) complex (Cu-3 ) demonstrated moderate activity against Candida albicans, with an MIC of 500 µg/mL for both compounds. nih.gov Their activity against other Candida species was lower. nih.gov

In a different study, new thiazole (B1198619) derivatives of triazoles, some containing a cyclohexyl moiety, were synthesized and showed very strong antifungal activity against Candida albicans and Candida glabrata. nih.gov

Table 4: In Vitro Antifungal Activity of a 1,2,4-Triazolin-5-thione Derivative and its Copper Complex

| Microorganism | Compound 3 MIC (µg/mL) | Compound Cu-3 MIC (µg/mL) |

| Candida albicans ATCC 10231 | 500 | 500 |

| Candida glabrata ATCC 90030 | ≥ 1000 | ≥ 1000 |

| Candida krusei ATCC 14243 | ≥ 1000 | ≥ 1000 |

| Candida parapsilosis ATCC 22019 | ≥ 1000 | ≥ 1000 |

| Data from a study on 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and its copper(II) complex. nih.gov |

No Information Available for this compound

Extensive searches for scientific literature and data concerning the chemical compound This compound have yielded no specific information regarding its biological activities. As of the current date, there are no publicly available research articles, patents, or database entries that describe the in vitro anticancer or antiviral properties of this particular molecule.

Therefore, it is not possible to provide an article detailing its cytotoxicity against cancer cell lines, its antiproliferative and apoptotic effects, its interaction with cellular targets, or its efficacy against viral strains. The scientific community has not published any findings on these specific biological activities for this compound.

Further research would be required to be initiated by synthesizing this compound and evaluating its biological properties to generate the data requested. Without such primary research, any discussion of its biological activities would be purely speculative and would not adhere to the principles of scientific accuracy.

Other Investigational Biological Activities (In Vitro)

No specific investigational biological activities for this compound have been documented in the reviewed literature.

Antioxidant Properties

There are no available in vitro studies or data tables detailing the antioxidant properties of this compound or its derivatives. While pyrazole derivatives, in general, have been investigated for their antioxidant potential, these findings cannot be directly attributed to the specific subject compound. nih.govmdpi.comnih.gov

Anti-inflammatory Mechanisms in Cell-based Models

Similarly, research on the anti-inflammatory mechanisms of this compound in cell-based models is not present in the available scientific literature. Although various pyrazole derivatives have been shown to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, specific data for this compound is absent. nih.govnih.gov

Potential Applications of 2 Cyclohexyl 4 Nitropyrazol 3 Amine in Advanced Materials and Agrochemistry

Materials Science Applications

The unique electronic and structural characteristics of the pyrazole (B372694) ring, augmented by its functional groups, suggest potential utility in the development of novel materials. mdpi.com The nitrogen atoms in the pyrazole ring can act as coordinators, while the aromatic system offers electronic activity that can be tuned by its substituents. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) as Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of MOFs, such as pore size, surface area, and functionality, are highly tunable and depend on the nature of the metal and the organic linker. rsc.org Pyrazole-based ligands are widely used in MOF synthesis due to the excellent coordinating ability of the pyrazole nitrogen atoms. scholaris.cadigitellinc.com

The compound 2-Cyclohexyl-4-nitropyrazol-3-amine possesses multiple potential coordination sites, primarily the two nitrogen atoms of the pyrazole ring and the nitrogen of the 3-amine group. This allows it to act as a versatile ligand for constructing MOFs. The bulky cyclohexyl group could play a significant role in dictating the framework's topology and porosity, potentially leading to the formation of larger pores or specific framework geometries that hinder dense packing. bohrium.com The nitro and amine groups, projecting into the pores of the resulting MOF, could serve as active sites for selective gas adsorption or catalysis. rsc.orgrsc.org For instance, pyrazole-based MOFs with uncoordinated Lewis basic nitrogen atoms have shown an affinity for CO2. rsc.org Similarly, MOFs built with pyrazole-dicarboxylate ligands have been developed for the selective capture of formaldehyde. nih.govresearchgate.net

| Ligand Example | Metal Ion | Resulting MOF Application/Property | Reference |

| Pyrazole-functionalized carboxylic acid | Zn(II) | Selective adsorption of cationic organic dyes | rsc.org |

| Carboxylate–pyrazole flexible linker | Zn(II), Cu(II) | CO2 adsorption | rsc.org |

| Tris(4-(1H-pyrazol-4-yl)phenyl)amine | Zn(II) | Adsorption of iodine from water | rsc.org |

| 4-Nitro-1H-pyrazole | Zn(II) | Potential anticancer reagent | researchgate.net |

| 3,5-diphenyl-1H-pyrazole | - | Polymer for CO2 capture and catalysis | acs.org |

Development of Pyrazole-Containing Polymers

The field of polymer chemistry has seen a growing interest in incorporating heterocyclic units to impart specific properties. Pyrazole-containing polymers have been explored for various applications, including as materials with high proton conductivity when intercalated into sulfonated polymers. bohrium.com The amine group of this compound provides a reactive handle for polymerization. It could be used to synthesize polymers through condensation reactions with other monomers, leading to materials with the pyrazole unit as a repeating part of the polymer backbone or as a pendant group.

For instance, microporous organic polymers (MOPs) have been synthesized from pyrazole-based monomers. A polymer created through the Scholl reaction of 3,5-diphenyl-1H-pyrazole demonstrated good thermal stability and a significant capacity for CO2 capture. acs.org The presence of both C=N and N-H groups in the polymer was crucial for its CO2 uptake. acs.org Similarly, a polymer derived from this compound would feature the pyrazole core, a secondary amine linkage (if polymerized appropriately), and the nitro and cyclohexyl functionalities, which could influence the polymer's physical and chemical properties, such as its porosity, thermal stability, and interaction with small molecules.

Potential in Conductive Polymers and Photovoltaic Materials

The development of electrically conducting polymers is a significant area of materials science. A patent has been filed for electrically conducting poly(pyrazoles) synthesized from substituted aminopyrazole derivatives, highlighting their potential as n-dopable or p-dopable electron acceptors in photovoltaic cells. google.com The synthesis involves the polymerization of aminopyrazole derivatives, a process for which this compound is a suitable monomer.

Furthermore, pyrazole derivatives have shown considerable promise in organic photovoltaic (OPV) devices. sunyempire.eduresearchgate.net They can be used as electron-acceptor materials in bulk heterojunction solar cells. The electronic properties of the pyrazole ring, which can be tuned by substituents, are key to their function in these devices. The electron-withdrawing nature of the 4-nitro group in this compound could lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for electron-acceptor materials in OPVs. Studies on A-D-A-D-A (Acceptor-Donor) small molecules have shown that using pyrazolone (B3327878) derivatives as terminal acceptor groups can effectively tune the molecular energy levels and absorption properties for photovoltaic applications. nankai.edu.cn

Agrochemical Research

The pyrazole scaffold is a cornerstone in the agrochemical industry, forming the basis of numerous commercial herbicides, insecticides, and fungicides. nih.govscielo.br The versatility of the pyrazole ring allows for extensive functionalization to optimize biological activity against specific pests or weeds.

Exploration as Precursors for Pesticides

Aminopyrazoles are critical intermediates in the synthesis of a wide range of pesticides, particularly insecticides. researchgate.netresearchgate.netnih.gov The renowned insecticide Fipronil is a 5-aminopyrazole derivative that acts by blocking GABA-A receptors in insects. nih.gov The 3-amine group in this compound makes it a valuable precursor for creating more complex molecules. This amine group can be readily derivatized, for example, through acylation or condensation reactions, to introduce other functional moieties that are known to enhance insecticidal activity.

The development of novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety has led to compounds with excellent insecticidal activities against lepidopteran pests. mdpi.com This demonstrates a successful strategy of linking different heterocyclic systems to a pyrazole core. The amine group of this compound could serve as the attachment point for such modifications, potentially leading to new classes of insecticides.

| Pyrazole-based Agrochemical | Type | Target/Mechanism | Reference |

| Fipronil | Insecticide | Blocks pest GABA-A receptors | nih.gov |

| Chlorantraniliprole | Insecticide | Ryanodine receptor activator | nih.gov |

| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor | mdpi.com |

| Pinoxaden | Herbicide | Acetyl-CoA carboxylase inhibitor | researchgate.net |

| Pyraclonil | Herbicide | Protoporphyrinogen oxidase inhibitor | researchgate.net |

Investigation as Intermediates for Herbicides

Substituted pyrazoles also have a significant history of use as herbicides. nih.gov Research has shown that combining isothiocyanate groups with substituted pyrazoles can result in novel compounds with potent herbicidal activity. mdpi.com The presence of a nitro group on the pyrazole ring is particularly noteworthy. A patent for 4-nitro-n-phenylpyrazole derivatives highlights their utility as pesticides, suggesting that the nitro functionality can be beneficial for agrochemical applications. google.com

Future Research Directions and Unexplored Potential of 2 Cyclohexyl 4 Nitropyrazol 3 Amine

Novel Synthetic Routes

The synthesis of 2-Cyclohexyl-4-nitropyrazol-3-amine is not widely documented, necessitating the exploration of novel and efficient synthetic pathways. Future research should focus on developing methodologies that are both high-yielding and adaptable for creating a library of related derivatives.

A plausible approach would involve a multi-step synthesis starting from readily available precursors. One potential route could begin with the synthesis of a 3-aminopyrazole (B16455) core, followed by N-alkylation with a cyclohexyl group and subsequent nitration.

Proposed Synthetic Scheme:

Formation of 3-Aminopyrazole: A classical approach involves the cyclocondensation of a β-ketonitrile with hydrazine (B178648). For instance, the reaction of malononitrile (B47326) with a suitable precursor under basic conditions could yield a 3-aminopyrazole intermediate.

N-Alkylation: The N-H bond of the pyrazole (B372694) ring is relatively active and can be alkylated. nih.gov A reaction of the 3-aminopyrazole intermediate with cyclohexyl bromide or a similar cyclohexylating agent under basic conditions could introduce the cyclohexyl moiety at the N1 or N2 position. The regioselectivity of this step would be a critical area of investigation.

Nitration: The final step would be the regioselective nitration of the 2-cyclohexyl-pyrazol-3-amine. Nitrating agents such as a mixture of nitric acid and sulfuric acid could be employed to introduce the nitro group at the C4 position. The conditions would need to be carefully optimized to avoid over-nitration or degradation of the starting material.

An alternative strategy could involve the synthesis of 4-nitropyrazole first, followed by amination and N-cyclohexylation. The synthesis of 4-nitropyrazole (4-NP) can be achieved through the rearrangement of N-nitropyrazole in sulfuric acid. mdpi.com Subsequent functionalization could then be explored. Research into one-pot synthesis methodologies would also be a valuable endeavor to streamline the production of this compound. researchgate.net

Expanded Reactivity Studies

The trifunctional nature of this compound (possessing a secondary amine, a nitro group, and the pyrazole ring system) offers a wide scope for investigating its chemical reactivity.

Reactions involving the 3-Amino Group: The primary amino group at the C3 position is a key site for derivatization. Future studies could explore:

Acylation: Reaction with various acyl chlorides or anhydrides to form the corresponding amides.

Schiff Base Formation: Condensation with a range of aldehydes and ketones to yield novel imines, which are themselves versatile intermediates. researchgate.net

Alkylation and Arylation: Further substitution on the amino nitrogen to produce secondary or tertiary amines.

Reactions involving the Nitro Group: The electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring and can also be a site for transformation:

Reduction: The reduction of the nitro group to an amino group would yield 2-cyclohexyl-pyrazole-3,4-diamine. This resulting diamine would be a highly valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines or pyrazolo[3,4-b]quinoxalines.

Nucleophilic Aromatic Substitution: While the pyrazole ring is electron-rich, the strong deactivating effect of the nitro group might allow for nucleophilic substitution reactions under specific conditions, although this is less common for pyrazoles.

Reactions of the Pyrazole Ring: The pyrazole ring itself, activated and deactivated by its substituents, could undergo various transformations. Studies on electrophilic substitution reactions would be challenging due to the deactivating nitro group but might be possible under harsh conditions.

Deeper Mechanistic Insights into Biological Activity (In Vitro)

While no specific biological data exists for this compound, the pyrazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. nih.gov The presence of the nitro group is also a feature of several antimicrobial and anticancer agents. nih.govmdpi.com Therefore, it is highly probable that this compound possesses interesting biological properties that warrant investigation.

Future research should initiate a broad in vitro screening campaign to identify potential biological activities.

Proposed In Vitro Screening:

Anticancer Activity: The compound could be tested against a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) to determine its cytotoxic and antiproliferative effects. mdpi.comnih.gov Mechanistic studies could follow, investigating its effect on the cell cycle, apoptosis induction, and potential molecular targets.

Antimicrobial Activity: Screening against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, would be essential. researchgate.net The presence of a nitro-aromatic system, a feature in drugs like metronidazole, suggests potential for activity against anaerobic bacteria and protozoa. mdpi.com

Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory properties. The compound could be tested in cell-based assays for its ability to inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins in stimulated immune cells.

Should any significant activity be identified, subsequent studies would need to delve into the mechanism of action. This could involve identifying the molecular target (e.g., a specific enzyme or receptor) through techniques like affinity chromatography, proteomics, or genetic screening.

Exploration of New Material Science Applications

The structural features of this compound suggest potential applications in material science, an area where pyrazole derivatives are increasingly utilized.

Energetic Materials: The high nitrogen content of the pyrazole ring, combined with the oxygen-rich nitro group, makes this compound and its derivatives interesting candidates for research into energetic materials. nih.govresearchgate.net Future work could involve synthesizing the compound and characterizing its energetic properties, such as density, thermal stability, and detonation performance, comparing them to known standards.

Dyes and Pigments: The chromophoric nitro group and the auxochromic amino group attached to the heterocyclic system could impart color to the molecule. Research could be directed towards synthesizing derivatives and evaluating their photophysical properties, such as absorption and emission spectra, to assess their potential as novel organic dyes.

Corrosion Inhibitors: Amine and heterocyclic compounds are often effective corrosion inhibitors for metals. The potential of this compound to adsorb onto metal surfaces and protect them from corrosive environments could be investigated using electrochemical techniques.

Computational Approaches for Predictive Modeling

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties and potential of this compound and to guide future experimental work.

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to determine the optimized molecular geometry, electronic structure, and charge distribution of the molecule. This can provide insights into its reactivity, with calculated electrostatic potential maps indicating the most likely sites for electrophilic and nucleophilic attack.

Molecular Docking: If a potential biological target is hypothesized or identified, molecular docking studies can be performed to predict the binding mode and affinity of the compound to the active site of the protein. This can help in understanding structure-activity relationships and in designing more potent derivatives. nih.gov

Predictive ADMET Modeling: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure, helping to prioritize experimental screening efforts. mdpi.com

| Computational Method | Predicted Property / Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices |

| Molecular Docking | Binding affinity and mode with biological targets |

| ADMET/PASS Prediction | Drug-likeness, potential biological activities, toxicity risks |

Targeted Derivatization for Enhanced Potency or Selectivity in Research Studies

A systematic derivatization of the parent molecule is a crucial step to establish structure-activity relationships (SAR) and to optimize its properties for specific research applications. Future synthetic efforts should focus on creating a library of analogues by modifying each of the three key functional regions of the molecule.

Proposed Derivatization Strategies:

Modification of the N-Cyclohexyl Group:

Introducing substituents (e.g., -OH, -OCH₃, -Cl) at various positions on the cyclohexyl ring to probe the effects of steric bulk and electronics on activity.

Replacing the cyclohexyl group with other cyclic or acyclic alkyl groups (e.g., cyclopentyl, cycloheptyl, isopropyl) or with aryl groups.

Modification of the 3-Amino Group:

Creating a series of amides and sulfonamides with varying substituents to alter lipophilicity and hydrogen bonding capacity.

Synthesizing Schiff bases with a diverse set of aromatic and aliphatic aldehydes.

Modification of the 4-Nitro Group:

As mentioned, reduction to an amino group would create a new scaffold for further derivatization.

Exploring the synthesis of analogues with other electron-withdrawing groups (e.g., -CN, -CF₃) at the C4 position to compare their influence on the molecule's properties.

The table below outlines a hypothetical set of derivatives and the rationale for their synthesis in future research studies.

| Derivative Class | R¹ (on Cyclohexyl) | R² (on 3-Amino) | R³ (at C4) | Rationale for Synthesis |

| A | H | -COCH₃ | -NO₂ | Investigate effect of amino group acylation |

| B | 4-OH | H | -NO₂ | Probe steric/electronic effects on N-substituent |

| C | H | H | -NH₂ | Create new scaffold for fused ring synthesis |

| D | H | -CH=CH-Ph | -NO₂ | Explore properties of conjugated imine derivatives |

These targeted modifications, guided by computational modeling and initial in vitro screening results, will be paramount in unlocking the full research potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Cyclohexyl-4-nitropyrazol-3-amine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of nitration reagents (e.g., HNO₃/H₂SO₄ mixtures) and cyclohexylation conditions. Refluxing in anhydrous solvents (e.g., THF or DMF) with catalysts like Pd/C or Cu(I) salts can enhance regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the target compound. Monitor reaction progress using TLC and confirm purity via ¹H NMR (integrating aromatic protons at δ 8.0–8.5 ppm for nitro groups) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :